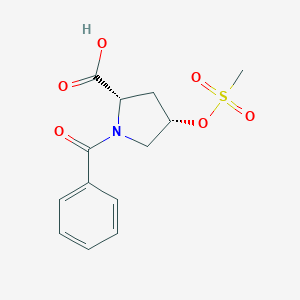

cis-1-Benzoyl-4-mesyloxy-L-proline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

120807-02-5 |

|---|---|

Molecular Formula |

C13H15NO6S |

Molecular Weight |

313.33 g/mol |

IUPAC Name |

(2S,4S)-1-benzoyl-4-methylsulfonyloxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C13H15NO6S/c1-21(18,19)20-10-7-11(13(16)17)14(8-10)12(15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,16,17)/t10-,11-/m0/s1 |

InChI Key |

ZLUIBJGFQFHEPT-QWRGUYRKSA-N |

SMILES |

CS(=O)(=O)OC1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O |

Isomeric SMILES |

CS(=O)(=O)O[C@H]1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CS(=O)(=O)OC1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O |

Other CAS No. |

120807-02-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Stereochemical Considerations and Conformational Analysis of Cis 1 Benzoyl 4 Mesyloxy L Proline

Absolute and Relative Configuration of the Pyrrolidine (B122466) Ring System

The nomenclature of cis-1-Benzoyl-4-mesyloxy-L-proline precisely defines the stereochemistry of its chiral centers. The "L-proline" designation establishes the absolute configuration at the α-carbon (C-2) as (S), a fundamental characteristic of this proteinogenic amino acid. rcsb.org

The term "cis" denotes the relative configuration between the substituent at the C-4 position (mesyloxy group) and the carboxyl group at the C-2 position. In this context, "cis" indicates that both the carboxyl group and the mesyloxy group reside on the same face of the pyrrolidine ring. Given the (S) configuration at C-2, the "cis" relationship dictates that the absolute configuration at the C-4 carbon must be (S). Therefore, the unambiguous IUPAC name for this compound is (2S,4S)-1-benzoyl-4-methylsulfonyloxypyrrolidine-2-carboxylic acid . uni.lu

The distinction between absolute and relative configuration is crucial. electronicsandbooks.com The absolute configuration provides an unambiguous description of the spatial arrangement of atoms at a chiral center (e.g., using the R/S system), while the relative configuration describes the positional relationship between different substituents within the molecule (e.g., cis/trans).

Table 1: Stereochemical Descriptors for this compound

| Feature | Descriptor | Chirality Center | Absolute Configuration |

|---|---|---|---|

| Amino Acid Base | L-proline | C-2 | (S) |

| Substituent Relationship | cis | C-2 vs. C-4 | (2S, 4S) |

Conformational Preferences of the cis-Substituent at the C-4 Position

The conformation of the five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered forms, most commonly described as "envelope" and "twist" conformations. These puckers are typically defined by which atom deviates most from the plane formed by the other four. For proline, the puckering is often simplified by describing the position of the Cγ (C-4) atom relative to the plane of the ring and the Cα-carboxyl group. The two primary puckering modes are Cγ-exo ("DOWN") and Cγ-endo ("UP").

The puckering of the pyrrolidine ring is significantly influenced by the nature and stereochemistry of its substituents. In derivatives of L-proline, a substituent at the C-4 position can favor either an exo or an endo pucker. For cis-4-substituted L-prolines, where the substituent is at the (4S) position, the conformational equilibrium is heavily biased.

Research demonstrates that an electron-withdrawing substituent at the (4S) position strongly favors the Cγ-endo pucker. researchgate.netchemicalbook.com The mesyloxy group (-OSO₂CH₃) is a potent electron-withdrawing group due to the highly electronegative oxygen atoms and the sulfonyl group. This preference is primarily driven by a stereoelectronic interaction known as the gauche effect, which stabilizes the conformation where the electron-withdrawing substituent is gauche to the ring nitrogen. This arrangement places the C-4 substituent in a pseudo-axial orientation, which, while potentially sterically unfavorable, is electronically stabilized.

Furthermore, studies of proline residues within peptides have shown that when the preceding X-Pro amide bond is in the cis conformation, the proline ring itself preferentially adopts a Cγ-endo (or DOWN) pucker. researchgate.netchemicalbook.com

Steric Interactions: The bulk of the benzoyl group creates steric hindrance with the adjacent protons on the pyrrolidine ring, particularly the Cδ protons (at C-5). This steric clash influences the rotational equilibrium of the N-C(O) amide bond.

Electronic Effects: The amide bond formed between the proline nitrogen and the benzoyl carbonyl group introduces partial double-bond character, restricting rotation and leading to the existence of cis and trans isomers. The electronic properties of the benzoyl group can influence the n→π* interaction, a stabilizing orbital overlap between the lone pair of one carbonyl oxygen and the antibonding orbital of an adjacent carbonyl, which can further bias the conformational equilibrium. chemspider.com

The interplay between the puckering preference dictated by the C-4 mesyloxy group and the steric and electronic demands of the N-benzoyl group determines the final conformational equilibrium of the molecule.

Interconversion Dynamics and Barriers of cis/trans Isomerism in Proline Amide Bonds

A defining characteristic of N-acylated proline derivatives is the slow interconversion between the cis and trans isomers of the tertiary amide bond (the ω torsion angle). Unlike the amide bonds of other amino acids, which overwhelmingly favor the trans conformation, the energy difference between the cis and trans states in N-acyl-proline is relatively small, typically in the range of 3–4 kJ/mol. bldpharm.comgoogle.com

However, the energy barrier to rotation around this bond is substantial, generally reported to be between 84–89 kJ/mol. bldpharm.comgoogle.com This high activation barrier means that at room temperature, the interconversion is slow on the NMR timescale. As a result, in solution, both the cis and trans conformers of this compound can be observed and characterized as distinct species.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the conformational equilibrium of proline derivatives in solution.

¹H and ¹³C NMR: Due to the slow interconversion, separate sets of resonance signals for the cis and trans isomers are typically observed in both ¹H and ¹³C NMR spectra. The relative integration of these signals provides a quantitative measure of the population of each isomer.

¹³C Chemical Shifts: A well-established diagnostic tool for determining the amide bond configuration is the chemical shift difference (Δδ) between the Cβ and Cγ carbons. A large difference (Δδ(β-γ) > 8 ppm) is characteristic of a cis amide bond, whereas a smaller difference (Δδ(β-γ) < 6 ppm) indicates a trans amide bond. chemspider.com

2D NMR (NOESY): Through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can provide definitive proof of configuration. For instance, a NOE cross-peak between the Cα proton and the ortho-protons of the benzoyl ring would be indicative of a specific isomer, depending on which face of the ring the benzoyl group occupies in the cis and trans states.

Vibrational spectroscopy, such as Fourier-transform infrared (FT-IR) spectroscopy, can also provide information on the different conformers through distinct vibrational modes, particularly in the amide I and II regions.

The stability of the different conformers of this compound is governed by a delicate balance of steric and stereoelectronic effects.

Stereoelectronic Effects: The primary stereoelectronic factor is the gauche effect involving the highly electronegative mesyloxy substituent at the C-4 position. This effect stabilizes the Cγ-endo ring pucker by favoring a gauche relationship between the C-4 substituent and the ring nitrogen. chemicalbook.com Another potential influence is the n→π interaction, which involves the orbital overlap between a carbonyl lone pair and the π orbital of a nearby carbonyl group. This interaction typically stabilizes the trans amide bond and is more favorable with an exo ring pucker, suggesting it may be less significant in this cis-4-substituted derivative that strongly prefers the endo pucker. rcsb.orgchemspider.com

Steric Effects: Steric hindrance plays a major role in determining the cis/trans ratio of the amide bond. A significant steric clash occurs between the bulky benzoyl group and the Cδ protons in the trans conformation, which can destabilize this isomer. Conversely, in the cis conformation, the benzoyl group is positioned away from the C-4 substituent, but closer to the C-2 carboxyl group. The pseudo-axial orientation of the bulky mesyloxy group in the favored Cγ-endo pucker also introduces steric strain, which counteracts its electronic stabilization. The final observed equilibrium is a result of the complex interplay of these competing attractive and repulsive forces.

Table 2: Summary of Factors Influencing Conformation

| Factor | Type | Description | Favored Conformation |

|---|---|---|---|

| 4S-Mesyloxy Group | Stereoelectronic | Gauche effect with ring nitrogen. | Cγ-endo pucker |

| N-Benzoyl Group | Steric | Repulsion with ring protons (e.g., Cδ-H). | Influences cis/trans amide ratio |

| Amide Bond | Steric/Electronic | High rotational barrier, small ΔE between states. | Both cis and trans isomers populated |

Stereochemical Implications for Synthetic Transformations

The defined stereochemistry of this compound has significant implications for its use in synthetic organic chemistry, particularly in reactions where stereocontrol is crucial. The cis configuration of the starting material directly influences the stereochemical outcome of subsequent transformations, often allowing for the stereospecific synthesis of substituted proline derivatives.

One of the most notable applications is in Friedel-Crafts alkylation reactions. The reaction of this compound with benzene (B151609) in the presence of a Lewis acid, such as aluminum trichloride (B1173362), stereospecifically produces the corresponding trans-4-phenyl-L-proline derivative. researchgate.netresearchgate.net This inversion of stereochemistry at the C-4 position is a classic example of an SN2-type reaction, where the incoming nucleophile (the benzene ring) attacks the carbon atom bearing the mesyloxy leaving group from the side opposite to the leaving group.

A patent describes a specific example where powdered this compound is treated with phenyltrimethylsilane (B1584984) and aluminum trichloride in 1,2-dichlorobenzene. google.com This reaction yielded (trans)-1-benzoyl-4-phenyl-L-proline and (trans)-1-benzoyl-4-chloro-L-proline. google.com The stereochemistry of the major product was presumed to be trans based on analogous examples. google.com

The stereochemical outcome can also be influenced by the choice of nucleophile and reaction conditions. For instance, the reaction of 4-tosyloxy-L-prolines (a similar substrate) with lithium diphenylcuprate proceeds with net retention of configuration, suggesting a different reaction mechanism. researchgate.net

Furthermore, the cis-4-mesyloxy substituent can be displaced by other nucleophiles to introduce a variety of functional groups at the 4-position with predictable stereochemistry. This makes this compound a valuable chiral building block for the synthesis of diverse biologically active molecules and complex natural products. beilstein-journals.orgresearchgate.net The stereochemical integrity at the C-2 position, derived from the natural L-proline, is typically maintained throughout these transformations, allowing for the synthesis of enantiomerically pure products.

The following table summarizes the stereochemical outcomes of representative synthetic transformations starting from this compound and related derivatives.

Table of Compounds

Applications in Advanced Organic Synthesis As a Chiral Building Block

Construction of Complex Pyrrolidine-Based Scaffolds and Heterocycles

The inherent chirality and functionalization of cis-1-benzoyl-4-mesyloxy-L-proline make it an ideal precursor for constructing intricate pyrrolidine-containing scaffolds and various heterocyclic systems. The mesyloxy group at the C-4 position acts as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities with high stereocontrol.

This chiral proline derivative is instrumental in the synthesis of alkaloid analogues and iminosugars, which are classes of compounds with significant biological activities. researchgate.netmdpi.com The pyrrolidine (B122466) core of the starting material provides a ready-made structural motif found in numerous alkaloids. psu.edu For instance, through a series of stereocontrolled reactions, this compound can be converted into key intermediates for the synthesis of indolizidine and pyrrolizidine (B1209537) alkaloids. These synthetic routes often involve the displacement of the mesyloxy group followed by cyclization strategies.

Similarly, the synthesis of iminosugars, which are analogues of sugars where the ring oxygen is replaced by a nitrogen atom, can be achieved. mdpi.comnih.gov These compounds are potent inhibitors of glycosidases and glycosyltransferases, with therapeutic potential. mdpi.com The synthesis often begins with nucleophilic substitution at the C-4 position, followed by further transformations to introduce the required hydroxyl groups with specific stereochemistries, mimicking the structure of natural sugars. d-nb.inforesearchgate.net

The stereochemistry of the pyrrolidine ring in this compound allows for the highly stereocontrolled introduction of multiple substituents. The reaction of this compound with various nucleophiles proceeds with a high degree of stereoselectivity, often leading to the formation of trans-substituted proline derivatives. For example, Friedel-Crafts alkylation of benzene (B151609) with cis-N-benzoyl-4-mesyloxy-L-proline in the presence of a Lewis acid like aluminum chloride stereospecifically yields the corresponding trans-4-phenylproline derivative. researchgate.netresearchgate.net This stereochemical control is crucial for the synthesis of complex molecules where the precise three-dimensional arrangement of atoms is critical for biological activity. The ability to control the stereochemical outcome at the C-4 position is a key advantage in the synthesis of multi-substituted pyrrolidine systems. researchgate.net

Integration into Peptide Analogues and Peptidomimetics

The unique structural features of proline play a critical role in determining the conformation of peptides and proteins. sigmaaldrich.commdpi.com this compound and its derivatives are valuable tools for creating peptide analogues and peptidomimetics with tailored structures and functions. mdpi.comwjarr.com

| Proline Derivative | Effect on Peptide Conformation | Reference |

| 4S-Fluoro-L-proline | Stabilizes the cis-conformer of the preceding Xaa-Pro bond. | researchgate.net |

| 4R-Fluoro-L-proline | Stabilizes the trans-conformer of the preceding Xaa-Pro bond. | researchgate.net |

| cis-4-Hydroxy-L-proline | Can influence peptide conformation and is prevalent in collagen. | sigmaaldrich.commdpi.com |

"Proline editing" is a powerful strategy for the synthesis of functionally and structurally diverse peptides. nih.gov This approach involves the incorporation of a protected 4-hydroxyproline (B1632879) residue into a peptide during solid-phase synthesis. The hydroxyl group can then be selectively modified to introduce a variety of functionalities. This compound can be seen as a key intermediate in this process, where the mesyloxy group is either introduced from a hydroxyproline (B1673980) precursor or serves as a reactive handle for further transformations. This allows for the late-stage diversification of peptides, enabling the creation of libraries of proline-modified peptides for screening and optimization of biological activity. msesupplies.com

Precursor for Other Chiral Amino Acid Derivatives

This compound is a valuable starting material for the synthesis of a range of other non-canonical chiral amino acid derivatives. mdpi.combeilstein-journals.orgmdpi.com The reactivity of the mesyloxy group allows for its displacement by a variety of nucleophiles, leading to the formation of novel 4-substituted proline analogues. researchgate.netbeilstein-journals.org For example, reaction with azide (B81097) sources can lead to the synthesis of 4-azidoprolines, which are precursors to 4-aminoprolines. nih.gov Furthermore, elimination reactions can be employed to introduce a double bond into the pyrrolidine ring, providing access to dehydroproline derivatives. These novel amino acids can then be incorporated into peptides or used as building blocks in the synthesis of other complex molecules, expanding the chemical space available for drug discovery and materials science. frontiersin.org

Synthesis of 4-Substituted L-Proline Derivatives with Varied Functionalities

The mesyloxy group at the C4 position of this compound is susceptible to nucleophilic attack, typically proceeding via an SN2 mechanism. This reaction pathway leads to an inversion of stereochemistry at the C4 carbon, resulting in the formation of trans-4-substituted-L-proline derivatives. This stereospecificity is a key advantage, providing access to a diverse range of functionalized proline analogues with high diastereomeric purity.

Synthesis of 4-Phenyl-L-proline Derivatives: A significant application is the synthesis of 4-phenyl-L-prolines through a stereospecific Friedel-Crafts alkylation. researchgate.netresearchgate.net When this compound is reacted with benzene in the presence of a Lewis acid such as aluminum trichloride (B1173362) (AlCl₃), it stereospecifically produces the corresponding trans-4-phenyl-L-proline derivative. researchgate.netgoogle.com This transformation occurs with a net inversion of configuration at the C4 center. researchgate.net

| Starting Material | Reagents | Product | Key Outcome | Reference |

|---|---|---|---|---|

| cis-1-Benzoyl-4-mesyloxy-L-proline | Benzene, Aluminum trichloride (AlCl₃) | trans-1-Benzoyl-4-phenyl-L-proline | Stereospecific alkylation with inversion of configuration. | researchgate.netgoogle.com |

Synthesis of 4-Fluoro-L-proline Derivatives: The introduction of fluorine into the proline ring can significantly alter the biological properties of peptides and proteins. This compound serves as a precursor for fluorinated prolines. While fluorination is often achieved from the corresponding hydroxy-proline derivative using reagents like diethylaminosulfur trifluoride (DAST) google.com, the mesylate provides an activated substrate for nucleophilic fluorination. The synthesis of cis-4-fluoro-L-proline has been developed from related precursors like N-Boc-4-hydroxy-L-proline derivatives, highlighting the importance of activating the C4 position for fluorination. nih.gov A patent describes the conversion of (trans)-1-benzoyl-4-hydroxy-L-proline methyl ester to the corresponding cis-fluoro derivative, which is then hydrolyzed to yield cis-1-benzoyl-4-fluoro-L-proline. google.com

Synthesis of 4-Amino-L-proline Derivatives: 4-Amino-L-proline is a valuable component for synthesizing peptidomimetics and conformationally constrained peptides, such as endomorphin-2 analogues. nih.gov The synthesis of 4-amino-L-proline can be achieved from precursors derived from 4-hydroxy-L-proline. The conversion involves activating the hydroxyl group, often by mesylation, followed by nucleophilic substitution with an azide source (e.g., sodium azide). Subsequent reduction of the azido (B1232118) group yields the desired amine. Syntheses of both cis- and trans-4-azido-L-proline have been reported, which serve as direct precursors to the corresponding amino-prolines. researchgate.net Therefore, this compound is a key intermediate for accessing these important chiral amino acids.

Preparation of Conformationally Constrained Analogues

The ability to introduce substituents at the C4 position of the proline ring is crucial for creating conformationally constrained analogues. biorxiv.org These analogues are vital tools in medicinal chemistry for studying peptide structure-activity relationships and designing more potent and selective therapeutic agents. sigmaaldrich.com The pyrrolidine ring of proline exists in two primary puckered conformations (Cγ-exo and Cγ-endo), and substitution at C4 can lock the ring into a preferred conformation.

This compound is an excellent starting point for these syntheses. For instance, it can be converted into N-protected 4-keto-proline, a versatile intermediate for creating a variety of substituted prolines. biorxiv.org Furthermore, the mesylate can be transformed into a cis-3,4-epoxy-L-proline derivative. The subsequent ring-opening of this epoxide with different nucleophiles allows for the regioselective and stereoselective synthesis of a wide range of multi-functionalized pyrrolidines, which are highly constrained scaffolds. biorxiv.org The introduction of bulky substituents, such as a phenyl group via Friedel-Crafts alkylation, also significantly restricts the conformational flexibility of the proline ring. researchgate.netgoogle.com Additionally, the reactivity of this compound can be harnessed to construct bicyclic proline analogues, which represent a class of highly rigid structures. csic.es

Role in Asymmetric Transformations as a Chiral Auxiliary Component

In addition to its role as a chiral building block where its scaffold is incorporated into the final product, the chiral framework of proline and its derivatives can act as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, and is subsequently removed.

While proline itself is a renowned organocatalyst libretexts.org, the specific role of this compound as a detachable chiral auxiliary is less documented. Its primary utility lies in its function as an integrated chiral director in stereospecific reactions where the proline ring itself is the core of the final product.

A prime example of this integrated auxiliary role is the Friedel-Crafts alkylation of benzene. researchgate.netresearchgate.net In this reaction, the chiral center at C2 and the stereochemistry of the entire L-proline backbone of this compound direct the incoming nucleophile (the phenyl group) to attack the C4 position from the face opposite to the substituent at C2. This results in a complete inversion of stereochemistry at C4, leading to the exclusive formation of the trans product.

| Substrate | Transformation | Stereochemical Outcome | Role of Proline Scaffold | Reference |

|---|---|---|---|---|

| cis-1-Benzoyl-4-mesyloxy-L-proline | Friedel-Crafts alkylation with benzene and AlCl₃ | Complete inversion at C4, yielding the trans-4-phenyl product stereospecifically. | Acts as an internal chiral director, controlling the facial selectivity of the nucleophilic attack. | researchgate.netresearchgate.netgoogle.com |

In this context, the entire substrate molecule acts as its own chiral auxiliary to set a new stereocenter with high fidelity. This demonstrates how the inherent, well-defined stereochemistry of this compound is pivotal for conducting asymmetric transformations.

Computational and Theoretical Studies of Cis 1 Benzoyl 4 Mesyloxy L Proline

Quantum Mechanical (QM) Calculations for Conformational Analysis

Quantum mechanical calculations are instrumental in understanding the intricate conformational landscape of proline derivatives. These methods allow for a detailed exploration of the potential energy surface, revealing the relative stabilities of different conformations and the energy barriers between them.

Energy Profiles of Ring Puckering and Amide Bond Rotations

Quantum mechanical studies on related proline and hydroxyproline (B1673980) analogs have shown that in the gas phase, specific conformations are stabilized by intramolecular interactions. nih.gov For instance, a reversed gamma turn, which is characterized by an intramolecular hydrogen bond, can be the most stable conformation for both "up" and "down" puckerings of the pyrrolidine (B122466) ring. nih.gov However, the presence of an electronegative substituent at the 4-position, such as the mesyloxy group in the title compound, can strongly influence the puckering preference. nih.gov For instance, studies on 4(R)-hydroxyproline show a strong preference for "up" puckering, regardless of the backbone conformation. nih.gov

The relative stability of cis and trans amide bond conformations is also a key factor. In helical structures of proline-containing peptides, the energy difference between cis and trans arrangements can be small. nih.gov However, for conformations that allow for intramolecular hydrogen bonding, such as the gamma turn, the trans peptide bond is often a prerequisite for the formation of this stabilizing interaction. nih.gov

Hydrogen Bonding Interactions and Their Influence on Conformation

While cis-1-Benzoyl-4-mesyloxy-L-proline itself lacks a classic hydrogen bond donor, the potential for hydrogen bonding interactions with its environment (e.g., solvent molecules or other reactants) can significantly influence its conformational equilibrium. Computational studies that include solvent effects, often using polarizable continuum models, have demonstrated that the experimentally observed conformation in condensed phases becomes the most stable one. nih.gov

The mesyloxy group, with its sulfonyl oxygens, can act as a hydrogen bond acceptor. This interaction with protic solvents or other molecules containing hydrogen bond donors can alter the energy landscape, favoring conformations that expose this group to the solvent.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions. For this compound, DFT calculations can elucidate the transition state structures and energy barriers associated with its key reactions, providing a deeper understanding of its reactivity and stereochemical outcomes.

Elucidation of Transition States in Nucleophilic Substitution Reactions

The mesyloxy group in this compound is an excellent leaving group, making the C4 position susceptible to nucleophilic substitution. DFT studies can model the approach of a nucleophile and map the energy profile of the substitution reaction. These calculations can help determine whether the reaction proceeds through an SN1 or SN2 mechanism, and how the stereochemistry of the proline ring influences the trajectory of the incoming nucleophile.

The stereospecificity of such reactions is a critical aspect. For instance, the reaction of cis- and trans-N-benzoyl-4-mesyloxy-L-proline with benzene (B151609) in the presence of a Lewis acid leads to stereospecific formation of the corresponding trans- and cis-4-phenylproline derivatives, respectively. researchgate.net DFT calculations can model the transition states for these reactions, explaining the observed inversion of stereochemistry.

Computational Modeling of Friedel-Crafts Alkylation Pathways

A key reaction of this compound is its use in Friedel-Crafts alkylation reactions. In the presence of a Lewis acid like aluminum chloride, the mesyloxy group can be displaced, leading to the formation of a carbocationic intermediate or a transition state with significant carbocationic character. This electrophile can then react with an aromatic ring, such as benzene, to form a new carbon-carbon bond.

DFT studies are crucial for understanding the mechanism of this complex reaction. They can model the interaction of the Lewis acid with the mesyloxy group, the formation of the reactive electrophile, and the subsequent attack by the aromatic nucleophile. These calculations can also shed light on the regioselectivity and stereoselectivity of the alkylation. For example, DFT can help explain why the reaction of this compound with benzene yields the trans-4-phenylproline derivative. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While QM and DFT calculations provide detailed information about static conformations and reaction pathways, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations can model the conformational fluctuations of this compound in a solvent environment, providing a more realistic picture of its behavior in solution.

MD simulations can reveal the timescales of conformational changes, such as ring puckering and amide bond isomerization. temple.edu By simulating the molecule in a box of solvent molecules, typically water, MD can also provide detailed information about the solute-solvent interactions, including the formation and lifetime of hydrogen bonds. unimi.ituni-miskolc.hu These simulations can be particularly useful for understanding how the conformational landscape of this compound is influenced by its environment, which is critical for predicting its behavior in a reaction mixture.

Prediction of Reactivity and Stereoselectivity through Computational Models

Computational chemistry provides powerful tools to model the reactivity and stereoselectivity of complex molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a good balance between accuracy and computational cost. researchgate.netrsc.org These models can elucidate reaction mechanisms, predict the most likely sites of reaction, and rationalize the formation of specific stereoisomers.

The reactivity of this compound is largely dictated by the interplay of its functional groups: the N-benzoyl group, the carboxylic acid, and the mesyloxy leaving group at the C4 position. Computational models can predict the susceptibility of different atoms to nucleophilic or electrophilic attack by calculating various molecular properties.

For instance, the mesyloxy group is an excellent leaving group, making the C4 position susceptible to nucleophilic substitution. Computational models can predict the energy barriers for such reactions, providing insights into the reaction kinetics. The stereochemical outcome of these substitutions, whether they proceed with inversion or retention of configuration, can also be predicted by modeling the transition states.

Furthermore, the proline ring itself possesses a degree of conformational rigidity which influences its reactivity. sigmaaldrich.comorganic-chemistry.org Computational studies on related proline derivatives have shown that substituents on the ring can significantly affect its puckering and, consequently, the accessibility of different faces of the molecule to reagents. researchgate.net In the case of this compound, the cis relationship between the benzoyl group and the mesyloxy group imposes specific conformational constraints that can be explored through computational modeling.

Predicted Reactivity Parameters using DFT (B3LYP/6-31G*)

| Atomic Site | Calculated Parameter | Predicted Reactivity |

|---|---|---|

| C4 (carbon bearing mesyloxy group) | LUMO (Lowest Unoccupied Molecular Orbital) localization | Susceptible to nucleophilic attack |

| Oxygen (carbonyl of benzoyl group) | Electrostatic Potential | Site for electrophilic interaction/coordination |

| Oxygen (carboxylic acid) | pKa (predicted) | Acidity and potential for deprotonation |

| Proline Ring | Ring Pucker Energy Profile | Influence on stereoselective reactions |

Structure-Activity Relationships from Computational Data

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and catalyst design. Computational methods can accelerate SAR studies by predicting the activity of hypothetical derivatives of this compound. By systematically modifying the structure in silico and calculating relevant electronic and steric properties, it is possible to build a model that correlates these properties with a specific activity.

For example, if this compound were being investigated as a potential enzyme inhibitor, computational docking studies could be performed. These simulations would predict how the molecule binds to the active site of a target protein. By analyzing the binding mode and the interactions between the molecule and the protein, researchers can identify key structural features responsible for its inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These models use statistical methods to correlate calculated molecular descriptors with experimental activity. For this compound, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various quantum chemical parameters can be calculated. These can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

A hypothetical QSAR study on a series of analogs of this compound, where the benzoyl and mesyloxy groups are modified, could reveal important trends. For instance, it might be found that electron-withdrawing substituents on the benzoyl ring enhance a particular biological activity, while the nature of the sulfonyloxy group at the C4 position modulates selectivity.

Hypothetical Structure-Activity Relationship Data for Analogues

| Compound Analogue | Modification | Predicted Binding Affinity (kcal/mol) | Key Interaction |

|---|---|---|---|

| Analogue 1 | p-Nitrobenzoyl group | -8.5 | Enhanced pi-stacking and hydrogen bonding |

| Analogue 2 | p-Methoxybenzoyl group | -7.2 | Altered electronic properties of the aromatic ring |

| Analogue 3 | Trifluoromethanesulfonyloxy (triflyloxy) group | -8.1 | Increased leaving group ability, potential for covalent modification |

| Analogue 4 | Tosyloxyl group | -7.8 | Steric and electronic effects of the tolyl group |

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Pathways

The classical synthesis of cis-1-Benzoyl-4-mesyloxy-L-proline and related compounds often relies on multi-step procedures involving protection and deprotection sequences, which can be resource-intensive. google.comprepchem.com Future research is increasingly focused on developing more atom-economical and environmentally benign synthetic routes.

Furthermore, research into the synthesis of related compounds, such as nonracemic hydroxyglutamic acids from 4-hydroxyproline (B1632879), emphasizes the value of starting from natural chiral pools to build complex molecules stereoselectively. beilstein-journals.org The continuous refinement of these pathways aims to reduce the reliance on hazardous reagents and minimize purification steps, aligning with the principles of green chemistry.

Exploration of Novel Reactivity Modes and Catalytic Applications

While the Friedel-Crafts alkylation of aromatic compounds using this compound is a well-established reaction, current research is venturing into uncharted reactivity modes to expand its synthetic utility. researchgate.netresearchgate.netresearchgate.netresearchgate.net

One of the most promising frontiers is the transition-metal-catalyzed functionalization of otherwise inert C(sp³)–H bonds. Recent studies have demonstrated the palladium-catalyzed arylation at the C-3 position of proline derivatives, a previously challenging transformation. acs.org This method allows for the direct formation of cis-2,3-disubstituted pyrrolidines with high stereocontrol, opening new avenues for creating structurally diverse proline scaffolds. acs.org

Another novel reaction pathway involves the interrupted Curtius rearrangement of quaternary proline derivatives. acs.orgthieme-connect.comacs.org This transformation leads to the formation of unique ring-opened acyclic ketones and unsaturated pyrrolidines, showcasing a departure from expected reactivity and providing access to new molecular architectures. acs.orgthieme-connect.comacs.org Additionally, proline derivatives themselves are being explored as tunable organocatalysts. By modifying the proline skeleton, researchers aim to develop new catalysts with enhanced reactivity and selectivity for a variety of asymmetric reactions, including aldol (B89426) and Michael additions. mdpi.comresearchgate.net

Advanced Stereocontrol Strategies in Derivatization Beyond SN2/Friedel-Crafts

Achieving precise control over stereochemistry is paramount in the synthesis of bioactive molecules. Research is moving beyond classical SN2 and Friedel-Crafts reactions to implement more sophisticated stereocontrol strategies.

Coordination-assisted C–H functionalization is a powerful tool for achieving high diastereoselectivity. nih.gov By employing specific directing groups attached to the proline nitrogen, chemists can guide metal catalysts to activate specific C–H bonds, enabling site-selective and stereocontrolled derivatization. acs.orgnih.gov This strategy has been successfully used to synthesize 2,3-disubstituted pyrrolidines as single stereoisomers. acs.org

Other advanced strategies include the use of 1,3-dipolar cycloadditions and chirality transfer via cyclic ammonium (B1175870) ylides, which undergo nih.govacs.org-Stevens rearrangements with a high degree of stereochemical fidelity. nih.gov Furthermore, the concept of "proline editing" on solid-phase supports allows for the stereospecific conversion of hydroxyproline (B1673980) residues within a peptide into a vast array of other substituted prolines through reactions like Mitsunobu inversions, oxidations, and reductions. nih.gov This approach leverages the peptide backbone to protect the proline's core structure while enabling selective modification at the 4-position. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern automation and continuous manufacturing technologies is set to revolutionize the synthesis of proline derivatives, enabling faster, safer, and more scalable production.

Flow chemistry offers significant advantages over traditional batch processing. For instance, a continuous flow process has been successfully developed for the interrupted Curtius rearrangement of proline derivatives, allowing for the safe and scaled-up synthesis of the resulting products. acs.orgthieme-connect.comvapourtec.com Flow electrochemistry has also proven superior to batch methods for the fluorination of proline derivatives, providing enhanced control over reaction conditions and minimizing the formation of undesired byproducts. vapourtec.com

Automated synthesis platforms are particularly impactful in the field of radiochemistry. The automated radiosynthesis of 18F-labeled fluoro-proline derivatives, which are valuable PET imaging agents, has been achieved using commercially available synthesis modules. nih.govresearchgate.netsnmjournals.org These automated systems enable rapid, reproducible, and high-yield production with simplified purification protocols, which is crucial when working with short-lived radioactive isotopes. nih.govacs.orgsnmjournals.org

Interdisciplinary Approaches Leveraging Proline Derivative Reactivity

The unique structural and reactive properties of proline derivatives make them ideal scaffolds for interdisciplinary research, bridging synthetic chemistry with medicine, biology, and materials science.

A prominent example is the development of 18F-labeled proline analogues as positron emission tomography (PET) imaging agents. nih.govresearchgate.net These molecules are used for the non-invasive detection and monitoring of diseases such as cancer and pulmonary fibrosis, demonstrating a direct link between advanced synthesis and clinical diagnostics. nih.govresearchgate.netsnmjournals.org

In the realm of chemical biology, functionalized proline derivatives serve as versatile tools. They can be engineered to include spectroscopic handles for 19F NMR or fluorescence studies, or reactive groups for bioorthogonal conjugation reactions. nih.govvapourtec.com This "proline editing" approach allows for the site-specific labeling and study of peptides and proteins. nih.gov Furthermore, proline chimeras, such as a proline/GABA hybrid, have been synthesized to create novel peptide analogues for investigating biological targets like opioid receptors, showcasing the role of these compounds in pharmacology and drug discovery. nih.gov

Q & A

Q. What are the primary synthetic routes for cis-1-Benzoyl-4-mesyloxy-L-proline, and how do experimental conditions influence yield?

The synthesis typically involves mesylation of cis-1-Benzoyl-4-hydroxy-L-proline using methanesulfonyl chloride (MsCl) under basic conditions. Key steps include protecting the hydroxyl group as a mesyloxy moiety while preserving stereochemistry. Reaction parameters such as temperature (0–25°C), choice of base (e.g., triethylamine vs. pyridine), and solvent polarity (e.g., dichloromethane vs. THF) critically affect reaction efficiency and byproduct formation. Incomplete mesylation or epimerization at C4 may occur if pH or temperature deviates from optimal ranges .

Q. How should researchers characterize the stereochemical purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming stereochemistry. For example, coupling constants (J values) between H3 and H4 protons in the proline ring distinguish cis (J ≈ 3–5 Hz) from trans isomers (J ≈ 8–10 Hz). High-performance liquid chromatography (HPLC) with chiral columns or polarimetric analysis can further validate enantiomeric purity. Cross-referencing with X-ray crystallography data from analogous hydroxyproline derivatives (e.g., CAS 129512-75-0) provides structural benchmarks .

Q. What stability considerations are critical for storing this compound?

The compound should be stored in anhydrous conditions (sealed containers with desiccants) at 2–8°C to prevent hydrolysis of the mesyloxy group. Accelerated stability studies under varying humidity (20–80% RH) and temperature (25–40°C) are recommended to assess degradation pathways. Periodic analysis via TLC or LC-MS can detect decomposition products like cis-1-Benzoyl-4-hydroxy-L-proline or benzoyl derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during mesylation of hydroxyproline derivatives?

Discrepancies in mesylation efficiency (e.g., incomplete conversion vs. side reactions) often arise from competing nucleophilic attacks or solvent incompatibility. Systematic troubleshooting includes:

- Kinetic monitoring : Use in-situ FTIR or Raman spectroscopy to track mesyl chloride consumption.

- Byproduct analysis : Employ GC-MS or HRMS to identify intermediates (e.g., lactones from intramolecular cyclization, as observed in failed N-Boc-cis-4-hydroxyproline synthesis).

- Computational modeling : Simulate transition states to optimize steric and electronic conditions for mesylation .

Q. What role does the mesyloxy group play in modulating this compound’s reactivity in peptide coupling?

The mesyloxy group acts as a leaving group in nucleophilic substitution reactions, enabling its use in proline-based peptidomimetics. For instance, displacement with amines or thiols under basic conditions can generate functionalized proline analogs. Researchers must balance the leaving group’s stability with reaction conditions (e.g., pH, nucleophile strength) to avoid premature hydrolysis. Comparative studies with tosyloxy or triflyloxy analogs can clarify mesyl’s unique reactivity .

Q. How can computational methods aid in predicting this compound’s conformational behavior in solution?

Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) can map the compound’s preferred conformers and hydrogen-bonding interactions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict rotational barriers around the proline ring and benzoyl group. Cross-validation with experimental NOESY or ROESY NMR data strengthens mechanistic insights into its dynamic behavior .

Methodological Guidance

Q. What analytical strategies are recommended for quantifying trace impurities in this compound?

Combine orthogonal techniques:

- LC-MS/MS : Detect low-abundance impurities (e.g., des-mesyl analogs) with multiple reaction monitoring (MRM).

- ¹⁹F NMR : If fluorinated analogs are synthesized, exploit fluorine’s high sensitivity for quantification.

- Ion chromatography : Quantify residual sulfonic acids from incomplete mesylation .

Q. How should researchers design experiments to study the compound’s role in enzyme inhibition or receptor binding?

- Docking studies : Use software like AutoDock or Schrödinger to predict binding poses with target proteins (e.g., proline-specific peptidases).

- Kinetic assays : Measure inhibition constants (Kᵢ) via fluorogenic substrate displacement in buffer systems mimicking physiological pH.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.